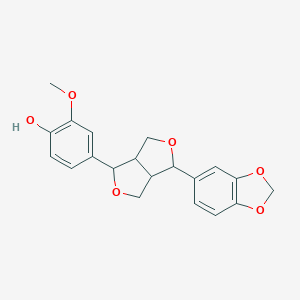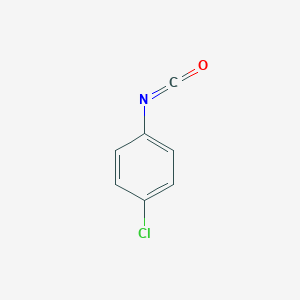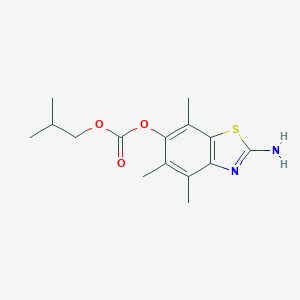
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate, also known as BTC-7a, is a chemical compound with potential applications in scientific research. It is a fluorescent dye that can be used to label proteins and nucleic acids, allowing for their visualization and tracking in biological systems.
Applications De Recherche Scientifique
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate has a wide range of potential applications in scientific research. It can be used as a fluorescent probe to label proteins and nucleic acids in biological systems, allowing for their visualization and tracking. It can also be used to study protein-protein interactions, protein-DNA interactions, and other biological processes. Additionally, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate has been used in the development of biosensors for the detection of various biomolecules.
Mécanisme D'action
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate works by binding to specific amino acid residues in proteins and nucleic acids, resulting in fluorescence emission. The mechanism of action is dependent on the local environment, such as pH and polarity, and can be modulated by changes in these factors. The fluorescence properties of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate make it a useful tool for studying biological processes in real-time.
Effets Biochimiques Et Physiologiques
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate has minimal biochemical and physiological effects on biological systems. It does not interfere with the function of proteins or nucleic acids and is non-toxic in vitro. However, its effects in vivo have not been extensively studied, and caution should be exercised when using it in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate in lab experiments include its high sensitivity and selectivity for labeling proteins and nucleic acids, as well as its compatibility with various biological systems. However, its limitations include its cost and the need for specialized equipment for fluorescence detection.
Orientations Futures
There are several future directions for the use of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate in scientific research. One area of focus is the development of new biosensors for the detection of specific biomolecules. Another area of interest is the use of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate in live-cell imaging to study biological processes in real-time. Additionally, there is potential for the development of new therapeutic agents based on the fluorescence properties of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate.
In conclusion, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate is a promising chemical compound with potential applications in scientific research. Its fluorescence properties make it a useful tool for studying biological processes in real-time, and its compatibility with various biological systems makes it a versatile tool for researchers. However, caution should be exercised when using it in vivo, and further studies are needed to fully understand its effects on biological systems.
Méthodes De Synthèse
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate can be synthesized using a multi-step process involving the reaction of 2-amino-4,5,7-trimethyl-1,3-benzothiazole with 2-bromo-2-methylpropyl chloroformate. The resulting product is then treated with triethylamine to yield (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate. The synthesis method has been optimized for high yield and purity, and the resulting product has been characterized using various analytical techniques.
Propriétés
Numéro CAS |
120164-23-0 |
|---|---|
Nom du produit |
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate |
Formule moléculaire |
C15H20N2O3S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate |
InChI |
InChI=1S/C15H20N2O3S/c1-7(2)6-19-15(18)20-12-9(4)8(3)11-13(10(12)5)21-14(16)17-11/h7H,6H2,1-5H3,(H2,16,17) |
Clé InChI |
UTHYCUPMRWDBJQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)OCC(C)C)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)OCC(C)C)C |
Synonymes |
Carbonic acid, 2-amino-4,5,7-trimethyl-6-benzothiazolyl 2-methylpropyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



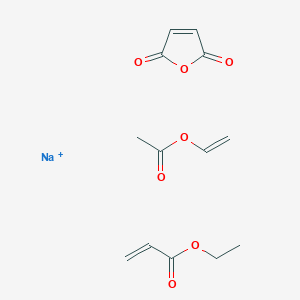
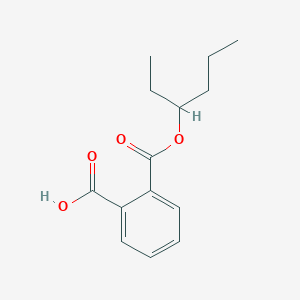
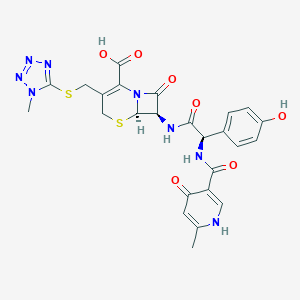
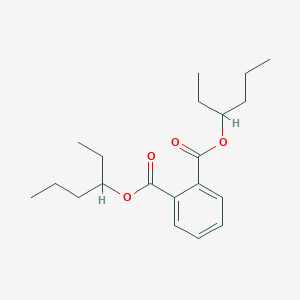

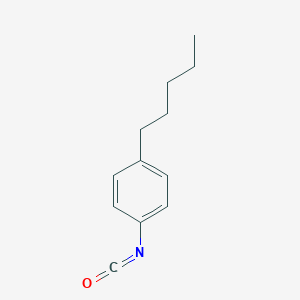
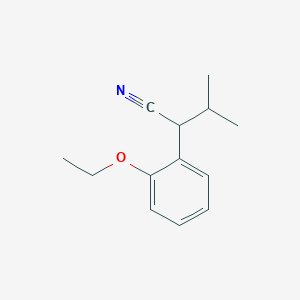
![1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one](/img/structure/B47148.png)

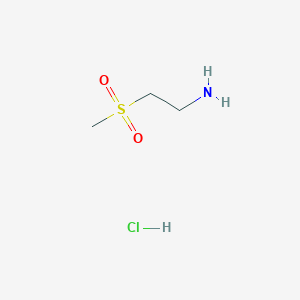
![Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid](/img/structure/B47152.png)
![3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane](/img/structure/B47157.png)
